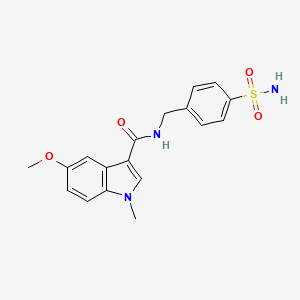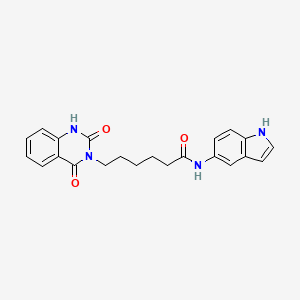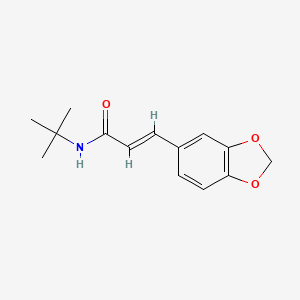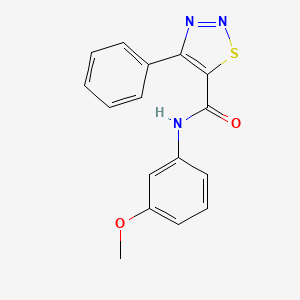
5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group, a methyl group, a sulfamoylbenzyl group, and a carboxamide group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Methylation of the Indole Nitrogen: The indole nitrogen can be methylated using methyl iodide in the presence of a base like sodium hydride.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be introduced through a nucleophilic substitution reaction between the indole derivative and 4-sulfamoylbenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoylbenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-hydroxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide.
Reduction: Formation of 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It can be used in biological studies to investigate the effects of indole derivatives on various biological pathways.
Medicine: : The compound may have potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer or neurological disorders.
Industry: : It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the sulfamoylbenzyl group may enhance its binding affinity to certain targets, while the carboxamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1-methyl-1H-indole-3-carboxamide: Lacks the sulfamoylbenzyl group.
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: Lacks the methoxy group.
5-methoxy-1-methyl-1H-indole-3-carboxylic acid: Lacks the carboxamide group.
Uniqueness
- The presence of both the methoxy and sulfamoylbenzyl groups in 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide may confer unique biological activities and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-21-11-16(15-9-13(25-2)5-8-17(15)21)18(22)20-10-12-3-6-14(7-4-12)26(19,23)24/h3-9,11H,10H2,1-2H3,(H,20,22)(H2,19,23,24) |
InChI Key |
LPGZHDUXONMATB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11024305.png)
methanone](/img/structure/B11024311.png)

![N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B11024322.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11024336.png)
![N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024348.png)
![4-(acetylamino)-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzamide](/img/structure/B11024368.png)

![1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11024398.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11024403.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)

